Compound Description: This complex utilizes N4-acetylsulfadiazine (N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide), a metabolite of the antibacterial sulfadiazine, as a ligand. [] While N4-acetylsulfadiazine itself lacks antibacterial activity, the copper complex exhibits moderate growth inhibition against several bacteria in vitro. []
Compound Description: This compound is a potent and selective Met kinase inhibitor. [] It demonstrates complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. []
Relevance: Though structurally different from N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, BMS-777607 is grouped under the same broader category of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, highlighting a potential research interest in this chemical class. []
Compound Description: This series of sulfonamide derivatives exhibit inhibitory effects on DPPH and jack bean urease. [] Specifically, compound 5f within this series demonstrated excellent urease inhibitory activity with an IC50 value of 0.0171 ± 0.0070 µM, surpassing the standard thiourea (IC50 = 4.7455 ± 0.0546 µM). []
Relevance: These compounds share the core sulfonamide-phenyl structure with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. The variations lie in the substituents on the sulfonamide nitrogen (4-methoxyphenethyl and various alkyl/aralkyl groups) and the presence of an acetamide group on the phenyl ring. []
Compound Description: This compound is structurally similar to compound TMI-1 (discussed later in this list) and is designed to treat diseases like asthma and COPD. []
Relevance: This compound shares the 2-chloro-3-fluorophenyl)amino]carbonyl]amino motif with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. It also highlights the use of sulfonyl and piperazine moieties in medicinal chemistry, which are present in the target compound. []
Compound Description: This series of compounds display fungicidal and herbicidal activities. [] Notably, compound 5c (R = 4-methylpyrimidin-2-yl) exhibited the highest inhibition rate (90.4%) against Alternaria solani at 50 μg/mL. [] Additionally, compound 5e (R = thiazol-2-yl) showed the highest growth inhibition rate (92.1%) against Brassica campestris roots at 100 μg/mL. []
Relevance: This compound series shares the core structural motif of N-(4-substituted amino-sulfonyl)-phenyl with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. The variations are in the substituents attached to the sulfonamide nitrogen and the presence of a ketopinamide group instead of piperidinecarboxamide. []
Compound Description: This compound acts as a selective β3-adrenoceptor agonist. [] It stimulates cAMP accumulation and activates both Gi and Gs proteins. [] L755507 exhibits high potency in increasing phosphorylation of Erk1/2 (pEC50 = 11.7) and, to a lesser extent, p38 MAPK. []
Relevance: Although structurally distinct from N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, L755507 shares the presence of a benzenesulfonamide moiety, indicating a potential area of interest in exploring the biological activity of compounds containing this group. []
Compound Description: This compound functions as a selective β3-adrenoceptor antagonist. [] Unlike typical antagonists, L748337 activates Erk1/2 and p38 MAPK phosphorylation via Gi/o protein coupling. [] It also demonstrates efficacy in increasing the extracellular acidification rate, primarily through p38 MAPK activation. []
Relevance: Like L755507, L748337 shares the benzenesulfonamide moiety with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, further emphasizing the relevance of this structural feature. []
Compound Description: This farnesyl protein transferase inhibitor (FTI) exhibits clinical activity against various solid tumors and hematological malignancies. []
Relevance: While structurally dissimilar to N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, SCH66336's inclusion stems from its use in generating a resistant cell line, HCT 116R, which exhibited cross-resistance to other FTIs. [] This resistance was linked to alterations in the phosphatidylinositol-3 kinase/Akt pathway, [] suggesting a potential avenue for investigation for compounds with similar structures or targets as N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide.
Compound Description: This series represents novel oxazolidinone derivatives incorporating a thieno-pyridine ring system. [] These compounds exhibited notable antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Bacillus pumilus, and Enterococcus faecalis. [] Among them, the acetyl derivative (11a), methane sulfonamide derivative (11c), and p-toluene sulfonamide derivative (11e) exhibited good activity, with the di-(methane sulfonamide) derivative (11d) showing comparable activity to reference drug substances. []
Compound Description: This compound is a novel dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteinase (MMP). [] It demonstrates nanomolar IC50 values against TACE and several MMPs, including MMP-1, -7, -9, -13, and -14. [] TMI-1 effectively inhibits lipopolysaccharide (LPS)-induced TNF secretion in various cell-based assays, including human whole blood, without affecting TNF mRNA levels. [] Importantly, it shows potent inhibition of spontaneous TNF secretion by human synovium tissue explants from rheumatoid arthritis (RA) patients. []
Relevance: Though structurally distinct from N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, TMI-1 shares the presence of a sulfonamide group. [] Its dual inhibitory activity against TACE and MMPs highlights the potential of exploring similar compounds for treating inflammatory diseases.
Compound Description: This series of compounds, incorporating benzodioxane and acetamide moieties, exhibits significant inhibitory activity against α-glucosidase. []
Relevance: These compounds, like N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, contain a sulfonamide group linked to a phenyl ring. [] The structural variations lie in the substituent on the sulfonamide nitrogen (2,3-dihydro-1,4-benzodioxin-6-yl) and the presence of a substituted acetamide group on the phenyl ring. [] This structural similarity suggests a potential area of shared chemical space.
Compound Description: This series of compounds exhibits promising antibacterial and antifungal activities with low hemolytic activity. [] Compound 7l (2-[amino]-N-(3,5-dimethylphenyl)acetamide) particularly demonstrates good antimicrobial potential. []
Relevance: These compounds share the sulfonamide-phenyl core structure with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, differing in the substituents on the sulfonamide nitrogen (2,3-dihydro-1,4-benzodioxin-6-yl) and the presence of a substituted acetamide group on the phenyl ring. [] Their promising antimicrobial activities suggest further exploration of similar compounds with varying substituents.
[4-(Trifluoromethyl)phenyl][[(trifluoromethyl)sulfonyl]amino]‐, Inner Salt
Compound Description: This compound acts as a highly reactive nitrenoid and an electrophilic N-(trifluoromethylsulfonyl)imino group donor. [] It shows stereoselective aziridination of olefins and CH amination of alkanes. []
Relevance: Though structurally distinct from N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, this compound emphasizes the reactivity and synthetic utility of sulfonyl groups, which are present in the target compound. []
Compound Description: This compound is an identified impurity in the antibacterial drug sulfamethizole. []
Relevance: This compound, like N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, features a sulfonamide group attached to a phenyl ring. [] It showcases the potential for forming similar sulfonamide-containing compounds as byproducts or impurities during the synthesis of sulfamethizole and other related drugs.
Compound Description: This series of compounds, derived from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides, has potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []
Relevance: These benzamides share the core structure of a sulfonamide group linked to a phenyl ring with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. [] The variations include the presence of a benzamide group and a cyclohexadienone ring system. []
Compound Description: This compound is a positive allosteric modulator (PAM) for metabotropic glutamate receptors mGluR1 and mGluR5. [] It interacts with a novel allosteric site distinct from the previously identified MPEP site. []
Compound Description: This benzamide derivative demonstrates potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms and the human myelodysplastic syndrome cell line SKM-1. []
Compound Description: SSR240612 acts as a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. [] It demonstrates high selectivity for B1 over B2 receptors and exhibits efficacy in various in vivo models, including paw edema, ear edema, tissue destruction, and thermal hyperalgesia. []
Triazolothiatriazinones and Triazolotriazinones
Compound Description: These are two distinct families of heterocyclic compounds synthesized from 5-amino-3-alkyl-1-phenyl-1,2,4-triazoles. [] Their biological activities are not explicitly mentioned in the context of this paper.
Compound Description: This series of compounds includes various derivatives like indolo(2,3-b)quinoxalines, (1)benzofuro(2,3-b)quinoxalines, arylhydrazones, 1,3-diaminopyrazoles, and 6-azauracils. []
Compound Description: These derivatives act as potent covalent JNK3 inhibitors. [] They demonstrated low double-digit nanomolar IC50 values in a radiometric kinase assay. []
Compound Description: This compound features two 4-methylbenzenesulfonyl groups attached to a phenyl ring. []
Relevance: This compound highlights the presence of a sulfonamide group, albeit with different substituents and arrangements compared to N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. []
Compound Description: This compound is another potential oxidative impurity identified during the degradation study of Venetoclax. [] It forms from the rearrangement of Venetoclax N-oxide (VNO) via a Meisenheimer rearrangement. []
Compound Description: This series of compounds displays bactericidal and fungicidal activity. [] Specifically, N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide exhibited a minimum inhibitory concentration of 31.2 μg/mL against Mycobacterium luteum and a minimum bactericidal concentration of 62.5 μg/mL against the same bacterium. [] N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide showed a minimum inhibitory concentration of 31.2 μg/mL against Aspergillus niger. []
Relevance: These arylamides, similar to N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, possess a sulfonamide group linked to a phenyl ring. [] The difference lies in the substituents on the sulfonamide nitrogen, the presence of a cyclohexadienone ring system, and an arylamide group. []
Compound Description: This set of compounds serves as precursors for the synthesis of Atorvastatin Calcium, a widely used cardiovascular drug. []
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide
Compound Description: These two compounds are derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and demonstrated potent antioxidant activity. [] They exhibited approximately 1.4 times higher antioxidant activity compared to ascorbic acid using the DPPH radical scavenging method. []
Compound Description: This compound is another derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide and displayed the highest anticancer activity against the glioblastoma U-87 cell line. []
Compound Description: This compound acts as an inhibitor of HIV protease. []
Relevance: This compound, like N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, contains a sulfonamide group, though with different substituents and overall structure. []
Compound Description: These are amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. []
1-[[(4‐Methylphenyl)sulfonyl]amino]‐pyridinium inner salt
Compound Description: This compound acts as a dipolarophile and nitrene transfer reagent in various chemical reactions. []
Relevance: Though structurally distinct from N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, this compound's inclusion highlights the diverse reactivity and synthetic applications of sulfonyl-containing molecules. []
Compound Description: This compound is a Schiff base ligand containing N, S donor atoms. [] It forms mixed-ligand complexes with copper(II) and cobalt(II) ions. []
Compound Description: ASP5854 acts as a potent dual antagonist for adenosine A1 and A2A receptors. [] It exhibits nanomolar binding affinities for both receptors and demonstrates efficacy in various animal models of Parkinson's disease and cognitive impairment. []
Compound Description: This compound incorporates a disperse red 1 moiety and was synthesized using polystyrylsulfonyl chloride resin as a solid-supported condensation reagent. []
Compound Description: This compound features a thio-bridged bis-pyrrole structure with two 4-fluorophenyl substituents. []
Compound Description: This compound effectively disrupts the glucokinase-glucokinase regulatory protein interaction, leading to increased cytosolic glucokinase levels and reduced blood glucose levels in diabetic animals. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.